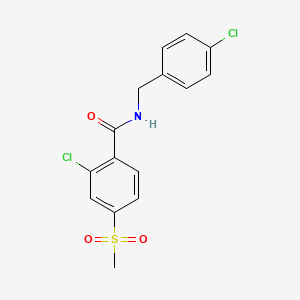
1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine is part of a broader class of piperazine derivatives, which have been extensively studied for their diverse pharmacological activities and chemical properties. These compounds are known for their versatility in chemical synthesis and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of piperazine derivatives, including those similar to 1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine, often involves multi-step chemical reactions, including chlorination, cyclization, and acylation processes. For example, a new process for synthesizing 1-acetyl-4-(4-hydroxyphenyl) piperazine, a compound with structural similarities, was developed through chlorination, cyclization, and acylation, yielding the target product with a significant improvement in yield and cost-effectiveness (Jiang Da-feng, 2010).
Applications De Recherche Scientifique
Neurological and Gastrointestinal Research
- GSK962040, a compound structurally related to 1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine, has been identified as a small molecule motilin receptor agonist. It exhibits potent agonist activity at human and rabbit motilin receptors, influencing neuronal-mediated contractions of gastric antrum tissue, indicating potential applications in gastrointestinal research (Westaway et al., 2009).
Metabolism and Drug Disposition Studies
- Casopitant, a neurokinin-1 receptor antagonist containing a similar piperazine structure, has been extensively studied for its disposition and metabolism in humans and animals. These studies provide insights into the metabolism, absorption, and elimination of such compounds, crucial for drug development and pharmacokinetic profiling (Pellegatti et al., 2009), (Miraglia et al., 2010).
Synthetic and Medicinal Chemistry
- Piperazine derivatives have been synthesized for various applications, including as calcium channel blockers for treating migraines, dizziness, and epilepsy. The synthesis and modification of such compounds are critical for developing new therapeutics (Shakhmaev et al., 2016).
Herbicide and Plant Growth Regulation
- Piperazines have been evaluated as potential herbicides and plant growth regulators. Compounds containing a piperazine ring showed significant activity against certain plant species, indicating their utility in agricultural research (Stoilkova et al., 2014).
Antidepressant Research
- Lu AA21004, a novel antidepressant, is metabolized into various components including an N-hydroxylated piperazine. Understanding its metabolic pathways is crucial for developing effective and safe antidepressants (Hvenegaard et al., 2012).
Antibacterial Research
- Piperazine derivatives have been synthesized and evaluated for their antibacterial activities, indicating their potential application in developing new antibacterial agents (Qi, 2014).
Antifungal Drug Research
- 1-Acetyl-4-(4-hydroxyphenyl) piperazine, a related compound, has been investigated for its antifungal properties. Such studies are crucial for discovering new antifungal drugs (Raajaraman et al., 2018).
Cytotoxicity and Cancer Research
- Piperazinylacetamides have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines. This research is vital for developing new cancer therapies (Bobtaina et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4S/c1-10(16)14-6-8-15(9-7-14)11-2-4-12(5-3-11)19-20(13,17)18/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKJCVOVIBCROB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Benzylamino)cyclopentyl]methanol](/img/structure/B2484162.png)
![Tert-butyl 3-{[(2-hydroxyethyl)sulfanyl]methyl}azetidine-1-carboxylate](/img/structure/B2484166.png)
![methyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2484169.png)



![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2484176.png)
![3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propanamide](/img/structure/B2484178.png)

![Dimethyl 4-[5-(2-fluorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2484180.png)

![2-(2-fluorophenoxy)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2484182.png)

![2-(2,4-dichlorophenoxy)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide](/img/structure/B2484184.png)